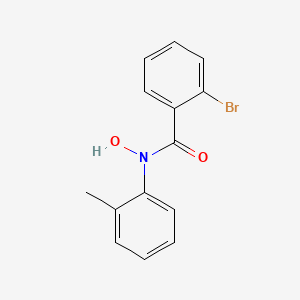
Benzamide, 2-bromo-N-hydroxy-N-(2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-bromo-N-hydroxy-N-(2-methylphenyl)- is an organic compound with the molecular formula C14H12BrNO2. This compound is characterized by the presence of a benzamide core substituted with a bromine atom and a hydroxy group, along with a 2-methylphenyl group. It is a derivative of benzamide and is known for its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-bromo-N-hydroxy-N-(2-methylphenyl)- typically involves the reaction of 2-bromobenzoyl chloride with 2-methylphenylhydroxylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction is usually conducted under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-bromo-N-hydroxy-N-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a de-brominated benzamide.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Benzamide, 2-bromo-N-hydroxy-N-(2-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, 2-bromo-N-hydroxy-N-(2-methylphenyl)- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzamide, 2-bromo-N-methyl-: Similar structure but with a methyl group instead of a hydroxy group.
Benzamide, 2-bromo-N-(4-chlorophenyl)-N-hydroxy-: Similar structure but with a 4-chlorophenyl group instead of a 2-methylphenyl group.
Uniqueness
Benzamide, 2-bromo-N-hydroxy-N-(2-methylphenyl)- is unique due to the presence of both a hydroxy group and a 2-methylphenyl group. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62063-97-2 |
|---|---|
Molecular Formula |
C14H12BrNO2 |
Molecular Weight |
306.15 g/mol |
IUPAC Name |
2-bromo-N-hydroxy-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12BrNO2/c1-10-6-2-5-9-13(10)16(18)14(17)11-7-3-4-8-12(11)15/h2-9,18H,1H3 |
InChI Key |
ZDELKSNPXOYGRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C(=O)C2=CC=CC=C2Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















